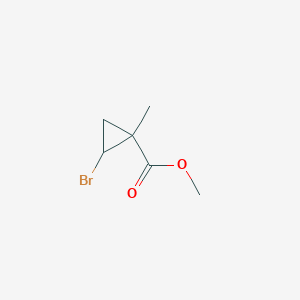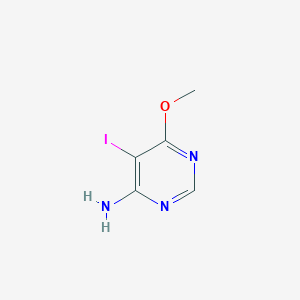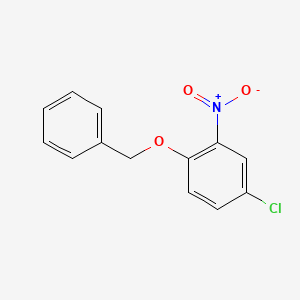
1-(Benzyloxy)-4-chloro-2-nitrobenzene
Übersicht
Beschreibung
The compound “1-(Benzyloxy)-4-chloro-2-nitrobenzene” is a benzene derivative. Benzene derivatives are aromatic compounds where one or more hydrogen atoms in the benzene structure have been replaced by other atoms or groups .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, a similar compound, “1-(Benzyloxy)urea”, was investigated using FT-IR, Raman, and NMR spectroscopies .Chemical Reactions Analysis
Benzyloxy compounds can undergo various chemical reactions. For example, a catalytic asymmetric [1,3] O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates was realized under the catalysis of a chiral π–Cu(II) complex .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For a similar compound, “1-(Benzyloxy)urea”, properties were investigated using experimental and computational methods .Wissenschaftliche Forschungsanwendungen
1. Photoreactive Properties in Organic Crystals
1-(Benzyloxy)-4-chloro-2-nitrobenzene and related compounds have been studied for their structure-reactivity correlation in photochemical reactions. Such compounds, including 2-nitro-t-butylbenzenes, undergo intramolecular hydrogen abstraction when irradiated by ultraviolet light in solid-state. This property is important in understanding the molecular packing and intramolecular geometry that influence photo-reactivity in organic crystals (Padmanabhan et al., 1987).
2. Reduction with Benzyl Alcohol
Research has explored the reactions of nitrobenzenes, including this compound, with benzyl alcohols. These studies have investigated the yield of azoxy compounds and the reactivity of substituted benzyl alcohols in such reactions. This knowledge is crucial for understanding the chemical behavior of nitrobenzenes in the presence of various substituents (Shimao, 1974).
3. Ultrasound-Assisted Synthesis
Ultrasound irradiation has been used to enhance the preparation of 1-(benzyloxy)-4-nitrobenzene. Studies have demonstrated that using ultrasound in combination with phase-transfer catalysts can significantly improve reaction rates and product yields. This method provides an efficient approach for the synthesis of nitro aromatic ethers (Harikumar & Rajendran, 2014).
4. Arylation in Solid-Liquid Condition
The arylation of benzyl alcohol with 4-nitrochlorobenzene to produce 1-(benzyloxy)-4-nitrobenzene has been achieved under solid-liquid conditions. This process is catalyzed by multi-site phase-transfer catalysts and is enhanced with ultrasound irradiation. The reaction mechanism and kinetics have been studied, providing valuable insights into the efficiencies of different catalysts and reaction conditions (Selvaraj, Abimannan & Rajendran, 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-1-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-11-6-7-13(12(8-11)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMNCUOEMZBSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



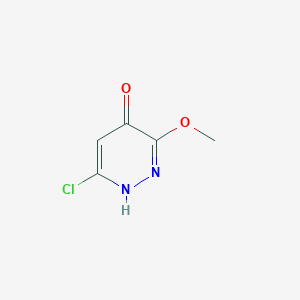
![[1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester](/img/structure/B2628422.png)
![13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine](/img/structure/B2628423.png)
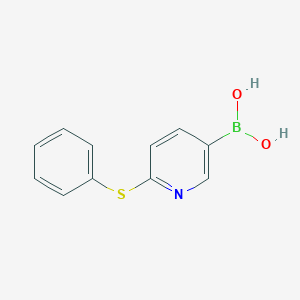
![3-(3,5-dimethylphenyl)-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628427.png)

![N-(benzo[d]thiazol-2-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2628433.png)
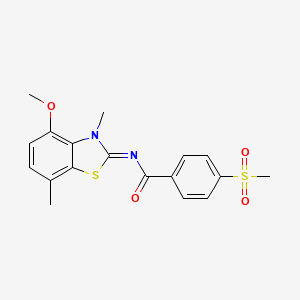
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2628435.png)

